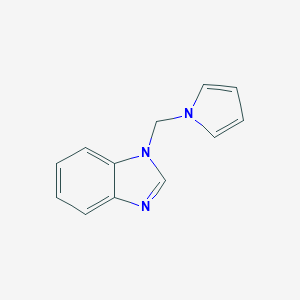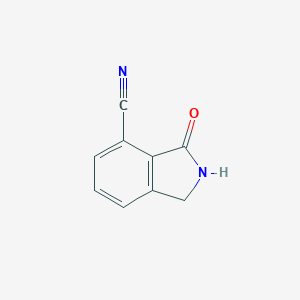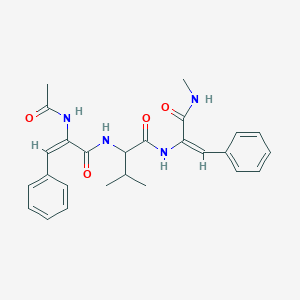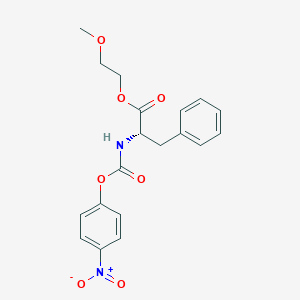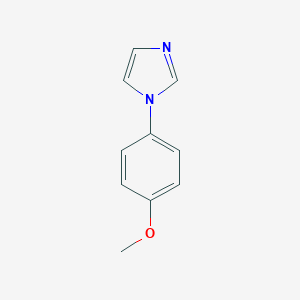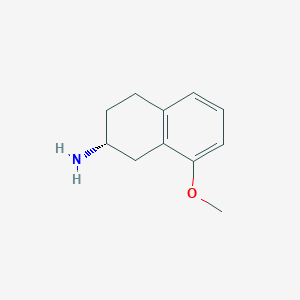
(R)-(+)-8-Methoxy-2-aminotetralin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(+)-8-Methoxy-2-aminotetralin, also known as (R)-(+)-8-OH-DPAT, is a selective agonist for the dopamine D3 and D2 receptors. It is a chemical compound that has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
(R)-(+)-8-Methoxy-2-aminotetralin acts as a partial agonist at the dopamine D3 and D2 receptors. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation. (R)-(+)-8-Methoxy-2-aminotetralin also has an affinity for the serotonin 5-HT1A receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
(R)-(+)-8-Methoxy-2-aminotetralin has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-(+)-8-Methoxy-2-aminotetralin has several advantages for lab experiments. It is a selective agonist for the dopamine D3 and D2 receptors, which allows for the specific targeting of these receptors in experiments. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, (R)-(+)-8-Methoxy-2-aminotetralin has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, it is difficult to obtain in large quantities, which may limit its use in some studies.
Orientations Futures
There are several future directions for research on (R)-(+)-8-Methoxy-2-aminotetralin. One area of interest is its potential therapeutic applications in the treatment of addiction. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in reducing drug-seeking behavior and relapse in animal models of addiction. Another area of interest is its potential use in the treatment of depression. (R)-(+)-8-Methoxy-2-aminotetralin has been shown to have antidepressant effects in animal models, and further research may explore its potential as a novel antidepressant medication. Additionally, (R)-(+)-8-Methoxy-2-aminotetralin may have applications in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Further research may explore its potential as a neuroprotective agent in humans.
Méthodes De Synthèse
The synthesis of (R)-(+)-8-Methoxy-2-aminotetralin involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[d]azepine with 4-methoxybenzylamine. The reaction is catalyzed by a chiral catalyst, which leads to the formation of the desired enantiomer, (R)-(+)-8-Methoxy-2-aminotetralin. This synthesis method has been widely used in the production of (R)-(+)-8-Methoxy-2-aminotetralin for scientific research purposes.
Applications De Recherche Scientifique
(R)-(+)-8-Methoxy-2-aminotetralin has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have a high affinity for the dopamine D3 and D2 receptors, which are involved in the regulation of mood, reward, and motivation. Studies have suggested that (R)-(+)-8-Methoxy-2-aminotetralin may be useful in the treatment of addiction, depression, and Parkinson's disease.
Propriétés
IUPAC Name |
(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4,9H,5-7,12H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKOHSCTEHZRRT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-8-Methoxy-2-aminotetralin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



